molecular formula C9H7FN2O2 B6309110 Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2114651-73-7

Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B6309110
CAS No.: 2114651-73-7
M. Wt: 194.16 g/mol
InChI Key: JZGJOUNOESUGIJ-UHFFFAOYSA-N
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Description

Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a fluorinated heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. The fluorine atom at position 7 and the methyl ester at position 3 contribute to its unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry. Its synthesis likely involves regioselective halogenation or esterification steps, as seen in analogs (e.g., bromination at position 7 in ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate) .

Properties

IUPAC Name

methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGJOUNOESUGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step One-Pot Synthesis

A widely adopted approach involves a two-step, one-pot reaction sequence utilizing 2-amino-4-fluoropyridine as the primary building block. The process begins with the formation of a formamidine intermediate through reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) . This intermediate undergoes cyclization with methyl bromoacetate in the presence of a base (e.g., NaHCO₃ or K₂CO₃) to yield the target compound.

Mechanistic Overview:

  • Formamidine Intermediate Formation:
    2-Amino-4-fluoropyridine+DMF-DMAN,N-Dimethyl-N’-2-(4-fluoropyridinyl)formamidine\text{2-Amino-4-fluoropyridine} + \text{DMF-DMA} \rightarrow \text{N,N-Dimethyl-N'-2-(4-fluoropyridinyl)formamidine}
    This step proceeds at 40–100°C over 2–8 hours, with excess DMF-DMA acting as both solvent and reactant.

  • Cyclization with Methyl Bromoacetate:
    Formamidine Intermediate+CH₂BrCO₂MeBaseMethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate\text{Formamidine Intermediate} + \text{CH₂BrCO₂Me} \xrightarrow{\text{Base}} \text{this compound}
    The reaction occurs at 100–160°C in polar aprotic solvents like DMF, with yields ranging from 62% to 85% depending on the base and reaction time.

Detailed Preparation Protocols

Method A: Base-Mediated Cyclization

Reagents:

  • 2-Amino-4-fluoropyridine (1.0 equiv)

  • DMF-DMA (3.0 equiv)

  • Methyl bromoacetate (1.5 equiv)

  • NaHCO₃ (2.0 equiv)

  • DMF (solvent)

Procedure:

  • Formamidine Synthesis:
    Heat 2-amino-4-fluoropyridine (22.4 g, 200 mmol) and DMF-DMA (80 mL) at 80°C for 3 hours. Remove excess DMF-DMA via rotary evaporation.

  • Cyclization:
    Add DMF (150 mL), NaHCO₃ (25.2 g, 300 mmol), and methyl bromoacetate (50.1 g, 300 mmol). Reflux at 120°C for 10 hours.

  • Workup:
    Cool the mixture, dilute with water (600 mL), and extract with ethyl acetate (3 × 200 mL). Dry the organic phase over Na₂SO₄, concentrate, and recrystallize from hexane/ethyl acetate (6:1) to obtain the product as a white solid (28.6 g, 68.7% yield).

Method B: Alternative Base Systems

Replacing NaHCO₃ with K₂CO₃ or triethylamine alters reaction kinetics and yield:

BaseTemperature (°C)Time (h)Yield (%)
NaHCO₃1201068.7
K₂CO₃1201062.3
Triethylamine1201058.9

Table 1: Impact of base selection on cyclization efficiency.

K₂CO₃, while less effective in this system, reduces side reactions such as ester hydrolysis. Triethylamine offers milder conditions but lower yields due to incomplete conversion.

Critical Analysis of Fluorination Timing

Pre-Cyclization Fluorination

Using pre-fluorinated 2-aminopyridine derivatives avoids the need for hazardous fluorinating agents (e.g., Selectfluor®). However, the limited commercial availability of 2-amino-4-fluoropyridine necessitates in-house synthesis via directed ortho-metalation or halogen exchange reactions, adding complexity.

Post-Cyclization Fluorination

Though less common, late-stage fluorination using agents like N-fluorobenzenesulfonimide (NFSI) has been explored. This method faces challenges in regioselectivity, often producing mixtures of 5-, 6-, and 7-fluoro isomers.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 9.27 (s, 1H, H-2), 8.30 (s, 1H, H-8), 7.71 (d, J = 8.4 Hz, 1H, H-6), 7.34 (d, J = 8.4 Hz, 1H, H-5), 3.95 (s, 3H, OCH₃).

  • MS (ESI): m/z 195.1 [M+H]⁺ (calculated for C₉H₇FN₂O₂: 194.16).

Purity Optimization

Recrystallization from hexane/ethyl acetate (6:1) achieves >99% purity by HPLC. Residual DMF is removed via azeotropic distillation with toluene.

Industrial-Scale Considerations

Solvent Selection

DMF, while effective, poses environmental and safety concerns. Alternatives like DMSO or NMP (N-methylpyrrolidone) are being investigated but currently offer lower yields (~50%).

Cost Analysis

ComponentCost per kg (USD)
2-Amino-4-fluoropyridine1,200
Methyl bromoacetate350
DMF-DMA500

Table 2: Key raw material costs for large-scale synthesis.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation at 150°C reduces reaction time to 2 hours with comparable yields (65–70%), offering energy-efficient batch processing.

Continuous Flow Systems

Preliminary studies demonstrate a 20% yield increase in flow reactors due to improved heat transfer and mixing dynamics .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative.

Saponification (Basic Hydrolysis)

Reagents/Conditions:

  • Lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (1:1) at room temperature for 14 hours .
    Product:

  • 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid.
    Yield:

  • 92% for analogous brominated compounds .

Acid-Catalyzed Hydrolysis

While not explicitly documented for this compound, analogous esters typically react with strong acids (e.g., HCl or H₂SO₄) in aqueous ethanol to yield carboxylic acids.

Nucleophilic Substitution Reactions

The fluorine atom at the 7-position participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Fluorine Displacement with Amines

Reagents/Conditions:

  • Cesium fluoride (CsF) in dimethylformamide (DMF) at 100°C for 1 hour .
    Example:

  • Substitution with p-methoxybenzyl chloride to form protected intermediates .
    Yield:

  • Up to 91% for related quaternary ammonium salts .

Amide Formation

The ester group reacts with amines to form carboxamides, a key step in medicinal chemistry.

Coupling with Primary Amines

Reagents/Conditions:

  • EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), and triethylamine (Et₃N) in DMF at room temperature .
    Product:

  • Substituted 7-fluoroimidazo[1,2-a]pyridine-3-carboxamides.
    Example:

  • Reaction with 3-chloroaniline yields 7-fluoro-N-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxamide .
    Yield:

  • 62–68% for analogous brominated derivatives .

Reduction Reactions

The ester group can be reduced to a primary alcohol.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Reagents/Conditions:

  • LiAlH₄ in dry tetrahydrofuran (THF) under reflux.
    Product:

  • 3-(Hydroxymethyl)-7-fluoroimidazo[1,2-a]pyridine.
    Note:

  • This reaction is inferred from general ester reduction principles.

Cyclization and Ring-Opening Reactions

The imidazo[1,2-a]pyridine ring system participates in cycloadditions or ring-opening under harsh conditions.

Ring-Opening with Strong Bases

Reagents/Conditions:

  • Sodium hydroxide (NaOH) in ethanol at elevated temperatures.
    Product:

  • Pyridine derivatives via cleavage of the imidazole ring.

Comparative Reaction Data

The table below summarizes key reactions and their outcomes for Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate and structurally similar compounds:

Reaction Type Reagents/Conditions Product Yield Reference
SaponificationLiOH, THF/H₂O, rt, 14h7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid92%*
Amide CouplingEDCI/HOBt, Et₃N, DMF, 22hN-Aryl carboxamides62–68%*
NAS with CsFCsF, DMF, 100°C, 1hSubstituted quaternary ammonium salts91%*
Reduction (LiAlH₄)LiAlH₄, THF, reflux3-(Hydroxymethyl) derivativeN/A

*Yields reported for brominated analogs; analogous reactivity expected for the fluoro derivative.

Mechanistic Insights

  • Ester Hydrolysis: Proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, followed by elimination of methanol .

  • Nucleophilic Substitution: Fluorine’s electronegativity activates the ring for NAS, with cesium fluoride facilitating leaving-group displacement .

  • Amide Formation: Carbodiimide-mediated activation generates an reactive O-acylisourea intermediate, which couples with amines .

Scientific Research Applications

Medicinal Chemistry

Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate serves as a valuable scaffold in drug design. Its derivatives have shown promising activity against various pathogens, especially Mycobacterium tuberculosis (Mtb). Research indicates that compounds within the imidazo[1,2-a]pyridine class can inhibit the growth of both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. For instance, high-throughput screening identified several derivatives with minimum inhibitory concentrations (MIC) as low as 0.03 to 5.0 μM against Mtb H37Rv strain .

Biological Studies

The compound is instrumental in structure-activity relationship (SAR) studies, which are crucial for understanding how modifications to its structure influence biological activity. This knowledge aids in optimizing pharmacological properties and enhancing efficacy against target diseases. Studies have demonstrated that modifications to the imidazo[1,2-a]pyridine core can lead to significant changes in biological activity, making it a focal point for developing new therapeutics .

Chemical Synthesis

This compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as substitution and radical reactions, allows chemists to create a wide array of derivatives with tailored properties. This versatility makes it a key component in synthetic organic chemistry.

Antimicrobial and Antiviral Activity

Compounds derived from this compound exhibit a range of biological activities beyond their antitubercular properties. They have shown potential as antimicrobial and antiviral agents, which positions them as candidates for further research and development in pharmacology. These compounds can interact with various biological targets, including enzymes and receptors involved in disease processes .

Industrial Applications

In addition to its research applications, this compound has potential industrial applications due to its stability and reactivity profile. It can be employed in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new products in these sectors.

Case Study 1: Antitubercular Activity

A study published by Moraski et al. highlighted several imidazo[1,2-a]pyridine derivatives that exhibited potent anti-tubercular activity against replicating and non-replicating Mtb strains. The most effective compounds showed MIC values significantly lower than those of existing treatments, suggesting their potential as new therapeutic options for TB management .

Case Study 2: Structure-Activity Relationship

Research conducted on various derivatives of this compound revealed critical insights into how structural modifications impact biological activity. By systematically altering functional groups on the imidazo[1,2-a]pyridine core, researchers were able to identify compounds with enhanced potency and reduced toxicity against human cell lines .

Mechanism of Action

The mechanism of action of methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound’s fluorine atom and carboxylate ester group play crucial roles in its binding affinity and activity. The exact molecular pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Substituent Position and Halogen Variation

The position of the fluorine atom and the choice of halogen significantly influence reactivity and biological activity:

Compound Name Substituent Position Halogen/Group Key Properties/Activity Reference
Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate 7-F, 3-COOCH3 Fluorine Intermediate for drug discovery
Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate 6-F, 3-COOEt Fluorine Similarity score: 0.84; antimicrobial potential
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate 7-Br, 3-COOEt Bromine Molecular weight: 269.1; used in cross-coupling reactions
7-(Trifluoromethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxylate 7-CF3, 2-CH3 Trifluoromethyl 65% yield; antimycobacterial activity
  • Fluorine Position: Moving fluorine from position 7 to 6 (e.g., ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate) reduces structural similarity (0.84 vs.
  • Halogen Swap : Bromine at position 7 (as in ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate) increases molecular weight and offers a handle for Suzuki-Miyaura couplings .

Ester Group Modifications

The ester group (methyl vs. ethyl) impacts lipophilicity and metabolic stability:

Compound Name Ester Group Molecular Weight Notable Data Reference
This compound COOCH3 Not reported Likely lower lipophilicity vs. ethyl esters
Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate COOEt (position 2) Not reported Positional isomer; reduced similarity (0.74)
Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxylate COOEt 287.18 (calc.) High lipophilicity due to CF3 groups
  • Methyl vs. Ethyl Esters : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, affecting pharmacokinetics.
  • Ester Position : Moving the ester from position 3 to 2 (e.g., ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate) drastically alters the molecule’s electronic profile .

Ring System Analogues

Replacing the pyridine ring with pyrimidine or adding substituents modifies biological activity:

Compound Name Core Structure Key Features Reference
Ethyl 7-methylimidazo[1,2-a]pyrimidine-3-carboxylate Pyrimidine Melting point: 129.1–131.6°C; 78% yield
Ethyl 2-(3,4-difluorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate Pyrimidine 77% yield; antimicrobial applications
Ethyl 2-((4-bromophenylthio)methyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate Pyridine (modified) Complex substituents; MW: 446.32
  • Pyrimidine vs. Pyridine : Pyrimidine analogs (e.g., ethyl 7-methylimidazo[1,2-a]pyrimidine-3-carboxylate) show higher melting points (129–138°C) compared to pyridine-based esters, suggesting enhanced crystallinity .

Biological Activity

Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 7-position of the imidazo[1,2-a]pyridine ring, contributing to its unique reactivity and biological profile. The molecular formula is C9H7FN2O2C_9H_7FN_2O_2 with a molecular weight of approximately 182.16 g/mol.

Targeting Pathways

Research indicates that this compound interacts with various biochemical pathways, particularly those related to infectious diseases such as tuberculosis. Its mechanism involves:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in the metabolic pathways of pathogens, contributing to its antituberculosis activity .
  • Modulation of Immune Response : Studies suggest that derivatives of imidazo[1,2-a]pyridine can modulate immune responses, potentially enhancing macrophage activity against infections .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including:

  • Mycobacterium tuberculosis : Demonstrated effectiveness in inhibiting the growth of this pathogen .
  • Gram-positive and Gram-negative Bacteria : Studies indicate broad-spectrum antibacterial properties .

Anticancer Potential

The compound's structural characteristics allow it to act as a scaffold for developing anticancer agents. Research highlights include:

  • Inhibition of Cancer Cell Proliferation : this compound has been tested for its ability to inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Targeting Protein Kinases : It shows promise in inhibiting specific protein kinases implicated in cancer progression .

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

  • Antituberculosis Activity : A study by Abrahams et al. (2016) reported the synthesis and evaluation of various imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis, highlighting the efficacy of methyl 7-fluoro derivative .
  • Antimicrobial Efficacy : Research published in Antibiotics demonstrated that compounds within this class possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Research : Investigations into the anticancer properties revealed that this compound can inhibit the proliferation of certain cancer cell lines through specific molecular interactions .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylateModerateLowDifferent substitution pattern affecting reactivity
Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylateHighModerateEnhanced solubility and bioavailability
Methyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylateLowHighStronger anticancer properties due to structural differences

Q & A

Q. What synthetic methodologies are effective for introducing the 7-fluoro substituent on the imidazo[1,2-a]pyridine scaffold?

The 7-fluoro group can be introduced via electrophilic substitution or through pre-functionalized precursors. Friedel-Crafts acylation, as demonstrated for related acetylated derivatives, employs Lewis acids (e.g., AlCl₃) to activate the substrate for regioselective functionalization . Optimizing reaction conditions (e.g., solvent polarity, temperature) minimizes side reactions such as over-acylation or incomplete conversion. For fluorinated analogs, fluoroborate intermediates or direct fluorination using Selectfluor® may be explored, though steric and electronic effects at the 7-position must be carefully controlled .

Q. How can researchers confirm the structural integrity of Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate post-synthesis?

Multimodal spectroscopic analysis is critical:

  • ¹H/¹³C NMR : Assign peaks for the fluorine-coupled splitting at the 7-position (e.g., ¹³C chemical shifts ~150–160 ppm for carboxylate groups) .
  • HRMS : Verify molecular ion ([M+H]⁺) and isotopic patterns consistent with fluorine (19F) .
  • IR Spectroscopy : Confirm ester carbonyl stretching (~1700–1750 cm⁻¹) and absence of unreacted precursors .

Q. What are common side reactions during imidazo[1,2-a]pyridine functionalization, and how are they mitigated?

Side reactions include dimerization, over-substitution, or decomposition due to Lewis acid sensitivity. Strategies include:

  • Catalyst Optimization : Use substoichiometric Lewis acids (e.g., 10 mol% ZnCl₂) to reduce side-product formation .
  • Temperature Control : Lower reaction temperatures (0–25°C) suppress thermal degradation .
  • Protection/Deprotection : Transient protection of reactive sites (e.g., carboxylate groups) improves regioselectivity .

Advanced Research Questions

Q. How does the 7-fluoro substituent influence the electronic properties and pharmacological activity of imidazo[1,2-a]pyridine derivatives?

The electron-withdrawing fluorine atom enhances metabolic stability and modulates π-π stacking interactions in biological targets. In SAR studies, 7-fluoro derivatives exhibit improved binding affinity to kinases (e.g., HPK1 inhibitors) due to increased electronegativity at the heteroaromatic core . Computational studies (DFT) can quantify electronic effects, while in vitro assays (e.g., IC₅₀ measurements) correlate substituent placement with activity .

Q. What strategies resolve contradictory data in synthetic yields for fluorinated imidazo[1,2-a]pyridines?

Discrepancies often arise from reaction heterogeneity or impurities. Systematic approaches include:

  • Parallel Reaction Screening : Test multiple catalysts (e.g., BF₃·Et₂O vs. FeCl₃) to identify optimal conditions .
  • HPLC-PDA Purity Analysis : Quantify byproducts (e.g., di-acylated species) to refine purification protocols .
  • Reproducibility Checks : Validate results across labs using standardized substrates and reaction scales .

Q. How do electronic effects of the 3-carboxylate group impact further functionalization of the imidazo[1,2-a]pyridine core?

The electron-deficient carboxylate at C-3 directs electrophilic attacks to the C-7 position. For example, Suzuki-Miyaura coupling with boronate esters requires precise stoichiometry to avoid competing reactions at C-2 or C-5. Substituent effects can be modeled using Hammett parameters (σ⁺) to predict reactivity trends .

Q. What advanced techniques characterize intermolecular interactions of this compound in solid-state or solution?

  • X-ray Crystallography : Resolve fluorine’s role in crystal packing and hydrogen-bonding networks .
  • NMR Titration : Monitor chemical shift perturbations to study host-guest interactions (e.g., with proteins or cyclodextrins) .
  • Fluorescence Quenching : Assess binding to biomacromolecules via Förster resonance energy transfer (FRET) .

Methodological Considerations

Q. How are one-pot, multi-step syntheses optimized for imidazo[1,2-a]pyridine derivatives?

Sequential reactions (e.g., cyclization followed by fluorination) require:

  • Compatibility Screening : Ensure intermediates tolerate subsequent reagents (e.g., fluoride ion stability under acidic conditions) .
  • In Situ Monitoring : Use techniques like TLC or inline IR to track reaction progression and minimize workup steps .

Q. What computational tools predict the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • Molecular Docking : Simulate interactions with biological targets to prioritize synthetic targets .

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